

A Comprehensive Technical Guide to 2-Fluoroterephthalonitrile

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Compound of Interest

Compound Name: 2-Fluoroterephthalonitrile

Cat. No.: B156083

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroterephthalonitrile, systematically known as 2-fluoro-1,4-benzenedicarbonitrile, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a detailed overview of the known properties, synthesis, and safety information for **2-Fluoroterephthalonitrile** (CAS No. 52712-77-4), serving as a valuable resource for professionals in research and development.

Chemical and Physical Properties

While specific experimental data for **2-Fluoroterephthalonitrile** is limited in publicly available literature, the properties can be estimated based on related compounds and computational models. The data presented below is a compilation of available information and theoretical predictions.

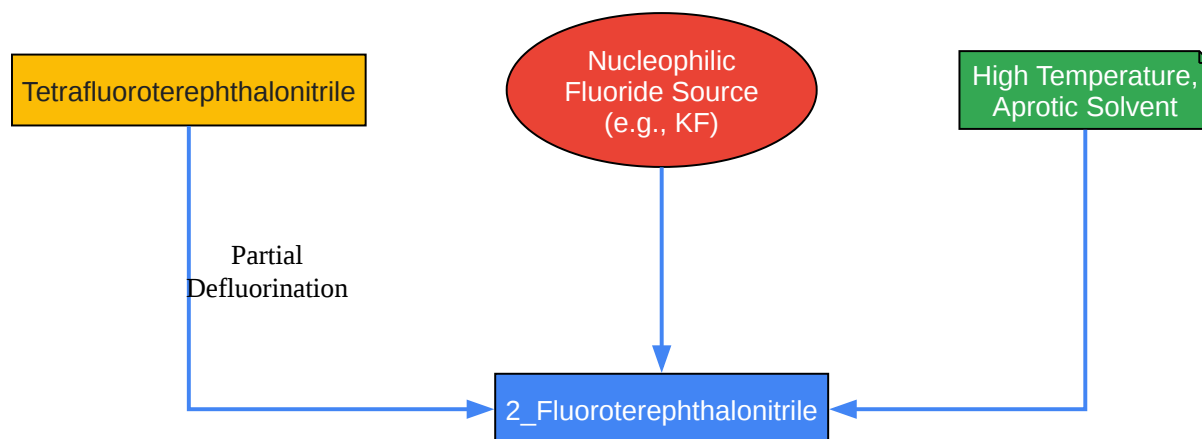
Property	Value	Source
CAS Number	52712-77-4	Internal
Molecular Formula	C ₈ H ₃ FN ₂	Internal
Molecular Weight	146.12 g/mol	Internal
Appearance	Expected to be a solid	Inferred
Melting Point	Not reported	Inferred
Boiling Point	Not reported	
Solubility	Expected to be soluble in organic solvents	

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of **2-Fluoroterephthalonitrile** are not readily available in peer-reviewed journals. However, synthetic strategies can be inferred from related transformations. A plausible approach involves the nucleophilic aromatic substitution (S_NAr) reaction on a more heavily fluorinated precursor, such as tetrafluoroterephthalonitrile.

Conceptual Synthetic Pathway: Nucleophilic Aromatic Substitution

This proposed pathway involves the selective displacement of a single fluorine atom from a polyfluorinated terephthalonitrile derivative.



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Figure 1: Conceptual diagram of a potential synthetic route to **2-Fluoroterephthalonitrile** via partial defluorination of a polyfluorinated precursor.

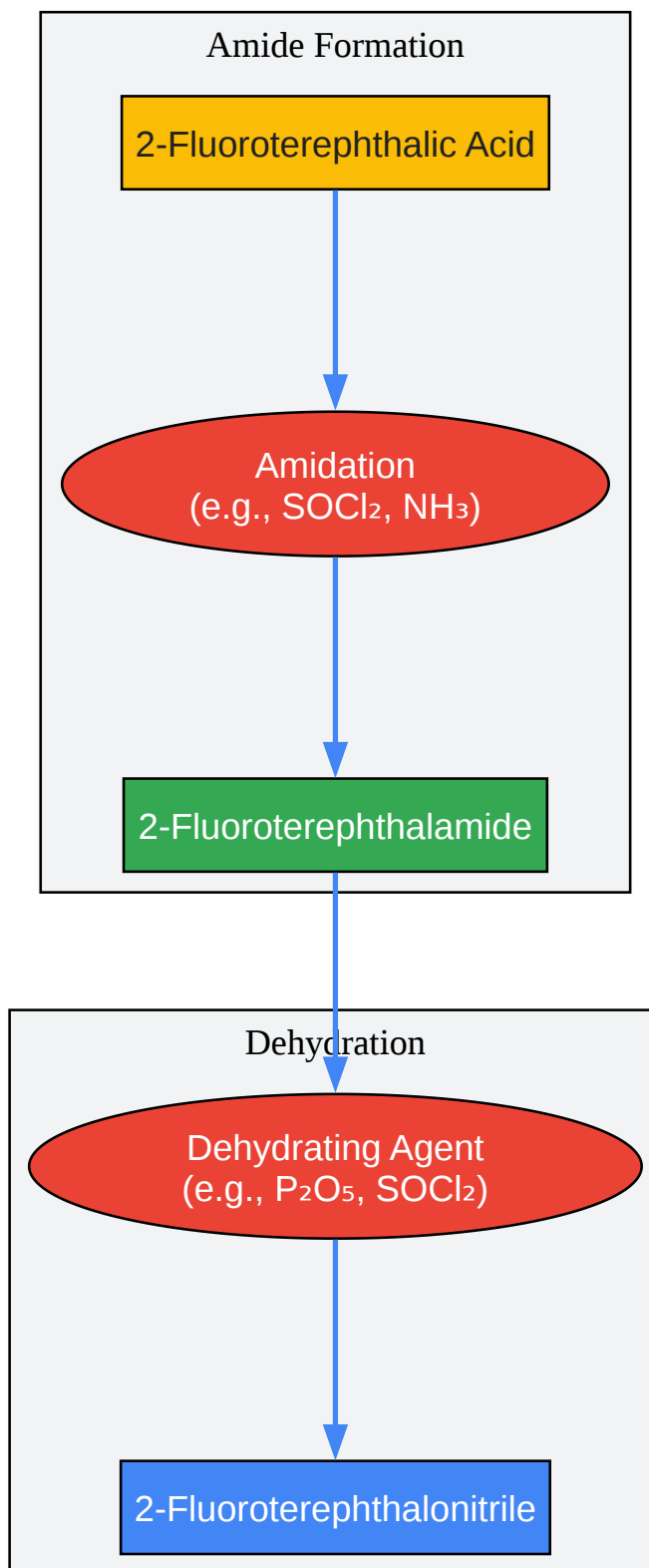
Experimental Considerations:

- **Starting Material:** Tetrafluoroterephthalonitrile is a common starting material for the synthesis of substituted terephthalonitriles.[1]
- **Reaction Control:** The key challenge in this approach is controlling the reaction to achieve mono-substitution. The electron-withdrawing nature of the nitrile groups activates the aromatic ring for nucleophilic attack. However, the introduction of one substituent can modulate the reactivity for subsequent substitutions.
- **Reaction Conditions:** The reaction would likely require carefully controlled stoichiometry of the fluoride source and precise temperature management to favor the desired product.

Another potential route could involve the conversion of the corresponding 2-fluoroterephthalic acid or its derivatives. This would typically involve a multi-step process:

- Conversion of carboxylic acids to primary amides.
- Dehydration of the primary amides to nitriles.

General Experimental Workflow for Nitrile Synthesis from Carboxylic Acids



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Figure 2: A generalized workflow for the synthesis of **2-Fluoroterephthalonitrile** starting from 2-fluoroterephthalic acid.

Safety and Handling

Specific safety data for **2-Fluoroterephthalonitrile** is not available. Therefore, precautions for handling related fluorinated aromatic nitriles should be strictly followed.

Hazard Class	Precautionary Statements
Acute Toxicity (Oral)	Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Acute Toxicity (Dermal)	Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Acute Toxicity (Inhalation)	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3]
Skin Corrosion/Irritation	Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][3]
Eye Damage/Irritation	Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][4]
Handling and Storage	Keep containers tightly closed in a dry, cool and well-ventilated place. Keep away from heat, sparks and flame.[5]

Applications in Drug Development

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and metabolic pathways. The

trifluoromethyl group, in particular, is frequently used to improve metabolic stability and lipophilicity.

While there are no specific drugs currently on the market that explicitly name **2-Fluoroterephthalonitrile** as a direct precursor, its structural motif makes it a valuable building block for the synthesis of more complex molecules. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, providing a versatile handle for constructing diverse chemical scaffolds. The presence of the fluorine atom can then impart the aforementioned beneficial properties to the final drug candidate.

The use of fluorinated intermediates is crucial in the development of modern pharmaceuticals, and compounds like **2-Fluoroterephthalonitrile** are key components in the medicinal chemist's toolbox for creating novel therapeutics with improved efficacy and safety.

Conclusion

2-Fluoroterephthalonitrile is a specialized chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental data remains scarce, this guide provides a summary of the available information and outlines plausible synthetic strategies and necessary safety precautions based on analogous compounds. As research in fluorination chemistry continues to expand, the utility of such building blocks is expected to grow, paving the way for the development of next-generation drugs and materials.

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